Dihydromethanophenazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

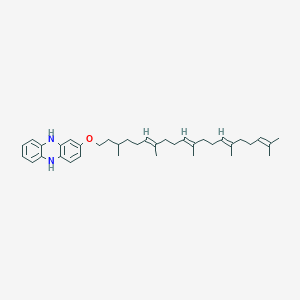

Dihydromethanophenazine is a member of phenazines.

Aplicaciones Científicas De Investigación

Role in Anaerobic Digestion

Dihydromethanophenazine is integral to the anaerobic digestion process, particularly in the conversion of organic matter into biogas. It functions as an electron carrier, facilitating electron transfer between microorganisms involved in methanogenesis. This process is crucial for enhancing methane production from low-strength wastewater.

Case Study: Enhanced Methane Production

A study utilizing a novel staged anaerobic fluidized bed ceramic membrane bioreactor demonstrated that the presence of this compound significantly increased methane yields. The research highlighted the compound's ability to promote direct interspecies electron transfer (DIET) between methanogens and other bacteria, such as Geobacter species. This interaction enhances the efficiency of methane production under low substrate conditions, making it a valuable component in bioenergy processes .

Microbial Interactions

The compound plays a pivotal role in microbial communities, particularly those involved in methanogenesis. By acting as an electron mediator, this compound supports the growth of specific syntrophic bacteria that are essential for effective methane production.

Microbial Community Dynamics

Research indicates that this compound aids in establishing stable microbial communities by enhancing the metabolic pathways necessary for methanogenesis. The compound's presence allows for more efficient degradation of organic substrates, leading to improved overall performance of anaerobic digestion systems .

Biotechnological Applications

Beyond its role in anaerobic digestion, this compound has potential applications in biotechnology, particularly in the development of biosensors and bioelectrochemical systems.

Biosensor Development

The compound's ability to facilitate electron transfer makes it a candidate for biosensor applications where monitoring of biochemical processes is required. Its integration into biosensors could improve sensitivity and response times for detecting specific metabolites or environmental contaminants.

Bioelectrochemical Systems

In bioelectrochemical systems, this compound can enhance the efficiency of microbial fuel cells by improving electron transfer rates between microbes and electrodes. This application could lead to advancements in renewable energy technologies by optimizing electricity generation from organic waste .

Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Anaerobic Digestion | Enhances methane production through DIET | Increased biogas yield from organic waste |

| Microbial Interactions | Supports growth of syntrophic bacteria | Improved stability and efficiency of microbial communities |

| Biosensor Development | Acts as an electron mediator for biochemical detection | Enhanced sensitivity and faster response times |

| Bioelectrochemical Systems | Optimizes electron transfer in microbial fuel cells | Increased energy output from organic substrates |

Propiedades

Fórmula molecular |

C37H52N2O |

|---|---|

Peso molecular |

540.8 g/mol |

Nombre IUPAC |

2-[(6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]-5,10-dihydrophenazine |

InChI |

InChI=1S/C37H52N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32,38-39H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+ |

Clave InChI |

LNCNNIYZOUNGMU-QAAQOENVSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2 |

SMILES isomérico |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2 |

SMILES canónico |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.